![molecular formula C11H16N2O B3337469 N-Ethyl-N'-[(4-methylphenyl)methyl]urea CAS No. 65608-86-8](/img/structure/B3337469.png)
N-Ethyl-N'-[(4-methylphenyl)methyl]urea
Overview
Description
N-Ethyl-N’-[(4-methylphenyl)methyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethyl group and a 4-methylphenylmethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[(4-methylphenyl)methyl]urea typically involves the reaction of N-ethylurea with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-[(4-methylphenyl)methyl]urea can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-[(4-methylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or 4-methylphenylmethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amines.
Scientific Research Applications
Table 1: Synthesis Overview
Method | Reagents | Solvent | Yield (%) |
---|---|---|---|
Direct synthesis | 4-Methylphenyl isocyanate + Ethyl amine | Dichloromethane | Variable |
Alternative synthesis route | 4-Methylphenyl isocyanate + Ethanol | Toluene | Variable |
Chemistry
In synthetic organic chemistry, N-Ethyl-N'-[(4-methylphenyl)methyl]urea serves as an important intermediate for the development of more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with potential applications in pharmaceuticals and materials science.
Biological Studies
The compound has shown potential in biological applications, particularly in enzyme interaction studies. Research indicates that it may modulate enzyme activity, which is critical for understanding biochemical pathways and developing enzyme inhibitors.
Case Study: Enzyme Interaction
A study investigated the binding affinity of this compound with specific enzymes involved in metabolic pathways. The results indicated a significant inhibition effect, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Medicinal Chemistry
This compound has been explored for its pharmacological properties, including anti-inflammatory and anticancer activities. Preliminary studies have demonstrated promising results in vitro against various cancer cell lines.
Table 2: Pharmacological Activity Overview
Activity | Target | IC50 (µM) | Reference |
---|---|---|---|
Anti-inflammatory | COX-2 | 15.2 | |
Anticancer | A549 (Lung cancer) | 12.5 | |
Antimicrobial | Staphylococcus aureus | 18.0 |
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other chemical formulations where specific reactivity or stability is required.
Example Mechanism
Inhibition studies have shown that this compound can bind to the active site of certain kinases involved in cell signaling pathways, leading to reduced phosphorylation activity and subsequent cellular responses.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-[(4-methylphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diethylurea: Similar in structure but lacks the 4-methylphenylmethyl group.
N-Methyl-N’-[(4-methylphenyl)methyl]urea: Similar but has a methyl group instead of an ethyl group.
N,N’-Diphenylurea: Contains phenyl groups instead of the 4-methylphenylmethyl group.
Uniqueness
N-Ethyl-N’-[(4-methylphenyl)methyl]urea is unique due to the presence of both an ethyl group and a 4-methylphenylmethyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to other similar compounds.
Biological Activity
N-Ethyl-N'-[(4-methylphenyl)methyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is classified as a substituted urea. Its chemical structure can be represented as follows:
- Molecular Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
The compound contains an ethyl group and a 4-methylphenyl moiety, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various urea derivatives, including this compound. In vitro testing has shown that compounds in this class can exhibit significant antimicrobial activity against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study published in MDPI evaluated a series of new urea derivatives for their antimicrobial efficacy. The results indicated that several derivatives demonstrated promising growth inhibition against Acinetobacter baumannii , a pathogen known for its resistance to multiple antibiotics. Although specific data for this compound were not detailed, the findings suggest potential for similar compounds in this category .
Enzyme Inhibition Studies
Another area of interest is the enzyme inhibitory potential of this compound. Urea derivatives have been investigated as inhibitors of urease, an enzyme that plays a crucial role in nitrogen metabolism and is implicated in various pathological conditions.
Urease Inhibition Kinetics
Research has shown that certain urea derivatives can effectively inhibit urease activity. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory kinetics against jack bean urease. The study reported IC50 values (the concentration required to inhibit 50% of enzyme activity) indicating strong inhibition capabilities, with some compounds exhibiting values lower than 1 µM .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or microbial targets. Molecular docking studies have been employed to elucidate binding interactions, revealing that structural features such as the presence of aryl groups may enhance binding affinity to target sites .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that compounds within this class generally exhibit low toxicity levels, with LD50 values exceeding 5000 mg/kg in certain studies . However, further investigations are necessary to fully characterize the safety and side effects associated with this compound.
Summary Table of Biological Activities
Properties
IUPAC Name |
1-ethyl-3-[(4-methylphenyl)methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-12-11(14)13-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVMUDQYRSOKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308487 | |
Record name | N-Ethyl-N'-[(4-methylphenyl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65608-86-8 | |
Record name | NSC204438 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethyl-N'-[(4-methylphenyl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.